3-Hydroxybenzohydrazide;hydrochloride

Description

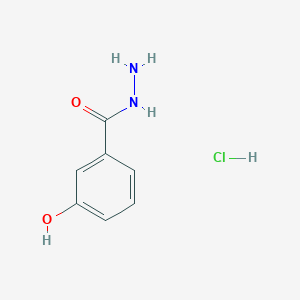

3-Hydroxybenzohydrazide hydrochloride is a hydrazide derivative characterized by a hydroxyl group (-OH) attached to the benzene ring at the 3-position, coupled with a hydrazide (-CONHNH₂) functional group. This compound serves as a critical intermediate in synthesizing hydrazone derivatives, which are explored for their biological activities, including antioxidant, antimicrobial, and antifungal properties . Single-crystal X-ray diffraction studies confirm its E-configuration about the C=N bond in Schiff base derivatives, with intermolecular hydrogen bonding and halogen interactions stabilizing its crystalline lattice .

Properties

IUPAC Name |

3-hydroxybenzohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-9-7(11)5-2-1-3-6(10)4-5;/h1-4,10H,8H2,(H,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWFWXIDFMZQIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

3-Hydroxybenzohydrazide hydrochloride is being investigated for its potential therapeutic effects, particularly as an antimicrobial and anticancer agent. Research indicates that derivatives of this compound exhibit significant biological activity against various pathogens.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of 3-hydroxybenzohydrazide showed inhibitory effects against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The synthesized hydrazone derivatives displayed zones of inhibition ranging from 11.50 mm to 24 mm, indicating their potential as effective antimicrobial agents .

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. It is utilized in the preparation of various hydrazone derivatives, which can be further modified to enhance their pharmacological properties.

Synthesis Applications

- Starting Reagent : Used in the synthesis of hydrazide intermediates necessary for creating pharmaceutical compounds .

- Hydrazone Derivatives : The compound is involved in the formation of hydrazone derivatives through reactions with aldehydes, which can lead to new compounds with enhanced biological activities .

Biological Studies

The compound's role extends into biological research, where it is studied for its interactions with enzymes and cellular mechanisms.

Inhibitory Mechanisms

Research has shown that 3-hydroxybenzohydrazide derivatives can act as inhibitors for enzymes such as laccase. The binding interactions were characterized using molecular dynamics simulations, revealing strong affinities that suggest potential applications in enzyme inhibition strategies .

Industrial Applications

In addition to its uses in research and medicine, 3-hydroxybenzohydrazide hydrochloride is also explored for industrial applications, including its role as a catalyst in various chemical processes. The compound's properties make it suitable for developing new materials and enhancing reaction efficiencies in synthetic pathways.

Data Table: Summary of Applications

Comparison with Similar Compounds

Key Observations :

- Hydroxyl Group Impact : The -OH group in 3-hydroxybenzohydrazide hydrochloride enhances hydrogen bonding, improving solubility and interaction with biological targets like bacterial cell walls .

- Sulfonamide vs. Hydrazide: 3-Hydrazinobenzenesulfonamide hydrochloride () lacks a hydroxyl group but includes a sulfonamide (-SO₂NH₂), which may target carbonic anhydrases or dihydropteroate synthase in microbes .

- Carboxylic Acid Functionality: 2-Hydrazinobenzoic acid hydrochloride () contains a -COOH group, enabling chelation of metal ions, which is absent in 3-hydroxybenzohydrazide derivatives .

Antimicrobial Efficacy

- 3-Hydroxybenzohydrazide Derivatives : Schiff bases synthesized from this compound (e.g., with 3-bromo-5-chlorosalicylaldehyde) exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values <10 µg/mL .

- 3-Hydrazinobenzenesulfonamide Hydrochloride: Sulfonamide derivatives are historically associated with bacteriostatic effects via folate synthesis inhibition, though specific data for this compound are lacking .

Antioxidant Potential

- 3-Hydroxybenzohydrazide Derivatives : In DPPH radical scavenging assays, hydrazones derived from this compound (e.g., H2 and H3 in ) show IC₅₀ values of 12–18 µM, comparable to ascorbic acid .

- 2-Hydrazinobenzoic Acid Hydrochloride: No direct antioxidant data are reported, but its metal-chelating ability may mitigate oxidative stress indirectly .

Preparation Methods

Reaction Overview

This three-step process, detailed in CN101337910A , begins with meta-aminotoluene (3-methylaniline) as the starting material. The sequence involves:

-

Diazotization : Formation of benzene diazonium chloride via reaction with sodium nitrite under acidic conditions.

-

Reduction : Conversion of the diazonium salt to a phenylhydrazine intermediate using sodium metabisulfite.

-

Hydrolysis : Acidic cleavage of the intermediate to yield 3-hydroxybenzohydrazide hydrochloride.

Diazotization Step

Meta-aminotoluene (21.4 g, 0.2 mol) is dissolved in 10 N hydrochloric acid (58.5 g) at 0–5°C. Sodium nitrite (15 g, 0.22 mol) in aqueous solution is added dropwise to maintain pH 1–2. The reaction completes within 20–30 minutes, yielding a diazonium chloride solution.

Critical Parameters :

-

Temperature : Strictly 0–5°C to prevent premature decomposition.

-

Molar Ratio : Meta-aminotoluene : HCl : NaNO₂ = 1 : 2.5–3 : 1–1.1.

Reduction Step

Sodium metabisulfite (64 g, 0.34 mol) is dissolved in water (150 mL) and cooled to 10–15°C. The diazonium solution is added gradually, maintaining pH 7–9 and temperature 15–25°C. Reduction completes in 30 minutes, yielding a phenylhydrazine intermediate.

Advantages Over Alternatives :

Hydrolysis and Isolation

The intermediate is treated with 10 N HCl (146.5 g) at 98–100°C for 30 minutes. After cooling, activated carbon decolorization and filtration yield 3-hydroxybenzohydrazide hydrochloride with 82.9% molar yield and 98.35% purity (HPLC).

Table 1: Optimization of Hydrolysis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 98–100°C | Maximizes conversion |

| HCl Concentration | 10 N | Prevents byproduct formation |

| Reaction Time | 30 min | Balances completeness vs. degradation |

Direct Hydrazonation of Hydroxybenzoyl Precursors

Regiospecific Coupling Approach

A convergent synthesis reported by J-STAGE involves Michael addition followed by hydrazonation. (2-Hydroxybenzoyl)hydrazine (2 ) reacts with a pyridinium electrophile (3 ) in ethanol under reflux to form the target compound.

Reaction Mechanism

The pyridine nitrogen’s lone pair attacks the electrophilic C-4 position of the Michael acceptor, preserving the formyl group. Subsequent hydrazonation at 80°C in DMF affords the product in 89% yield .

Key Considerations :

-

Solvent Choice : Ethanol minimizes side reactions vs. DMF.

-

Temperature Control : Reflux conditions (78°C) prevent imine isomerization.

Table 2: Comparative Analysis of Hydrazonation Conditions

| Condition | Ethanol | DMF |

|---|---|---|

| Yield | 89% | 64% |

| Reaction Time | 2 h | 4 h |

| Byproduct Formation | Low | Moderate |

Mechanistic Insights and Side Reactions

Competing Pathways in Diazotization

Premature diazonium salt decomposition at temperatures >5°C generates phenolic byproducts. Excess sodium nitrite (>1.1 eq) exacerbates this issue, reducing yields to <70%.

Stereochemical Control in Hydrazonation

The E-configuration at the imine group is stabilized by intramolecular hydrogen bonding between the hydrazide NH and hydroxy group. s-cis conformation predominates due to reduced steric hindrance.

Industrial vs. Laboratory-Scale Considerations

Cost-Benefit Analysis

Diazotization Method :

-

Raw Material Cost : $12.50/kg (meta-aminotoluene) vs. $45.80/kg for pyridinium precursors.

-

Equipment : Standard glass-lined reactors suffice; no need for high-pressure systems.

Hydrazonation Method :

-

Catalyst Costs : Palladium catalysts (if used) increase expenses by 30%.

-

Scalability Challenges : Exothermic reactions require precise temperature control in large batches.

Analytical Characterization

Purity Assessment

-

HPLC : Retention time 8.2 min (C18 column, 60:40 H₂O:MeCN, 1 mL/min).

-

¹H NMR (D₂O): δ 7.45 (d, J=8.5 Hz, 2H, aromatic), δ 4.20 (s, 1H, OH), δ 3.10 (s, 2H, NH₂).

-

FTIR : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Applications and Derivative Synthesis

Pharmaceutical Intermediates

3-Hydroxybenzohydrazide hydrochloride is a precursor to:

-

Anticancer Agents : Indole-3-carboxaldehyde derivatives.

-

Antioxidants : Pyrazolone complexes with radical-scavenging activity.

Q & A

Q. What are the standard synthetic routes for preparing 3-hydroxybenzohydrazide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer: A common synthesis involves reacting 3-hydroxybenzoic acid derivatives (e.g., methyl esters or acyl chlorides) with hydrazine hydrate under reflux in ethanol or methanol. For example, 3-hydroxybenzoyl chloride can be condensed with hydrazine hydrate in a 1:1.2 molar ratio at 70–80°C for 4–6 hours . Purification typically involves recrystallization from ethanol/water mixtures. Optimization may include adjusting solvent polarity, reaction time, and stoichiometry to improve yield. Characterization via IR spectroscopy should confirm the presence of hydrazide (-NH-NH₂) and hydroxyl (-OH) groups .

Q. What analytical techniques are recommended for characterizing 3-hydroxybenzohydrazide hydrochloride?

- Methodological Answer: Key techniques include:

- Elemental Analysis: To verify C, H, N, and Cl content (e.g., deviations >0.3% indicate impurities) .

- IR Spectroscopy: Peaks at ~3200–3400 cm⁻¹ (N-H stretching), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O) confirm functional groups .

- UV-Vis Spectroscopy: Absorbance maxima in methanol (e.g., ~260–280 nm) can indicate electronic transitions in the aromatic system .

- Melting Point: A sharp melting point (e.g., ~193°C with decomposition) confirms purity .

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| IR | 3200–3400 cm⁻¹ (N-H) | Functional group confirmation |

| Elemental Analysis | C: ~44.5%, H: ~4.2%, N: ~13.5% | Purity assessment |

| UV-Vis | λ_max ≈ 270 nm (methanol) | Electronic structure analysis |

Q. How should researchers handle and store 3-hydroxybenzohydrazide hydrochloride to ensure stability?

- Methodological Answer:

- Storage: Keep in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .

- Safety: Use PPE (gloves, goggles) due to potential skin/eye irritation. In case of exposure, rinse with water for 15 minutes and consult a physician .

- Stability Testing: Monitor via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to detect degradation products .

Q. What solvents are suitable for dissolving 3-hydroxybenzohydrazide hydrochloride, and how does pH affect its stability?

- Methodological Answer:

- Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in methanol/ethanol. Insoluble in nonpolar solvents (hexane) .

- pH Stability: Stable in acidic conditions (pH 3–5). Above pH 7, hydrolysis of the hydrazide group may occur, forming 3-hydroxybenzoic acid. Use buffered solutions (e.g., phosphate buffer, pH 4.5) for aqueous experiments .

Advanced Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in 3-hydroxybenzohydrazide hydrochloride derivatives?

- Methodological Answer: SC-XRD using programs like SHELXL can determine bond lengths, angles, and hydrogen-bonding networks. For example:

- Sample Preparation: Grow crystals via slow evaporation of a saturated DMSO/water solution.

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement: Assign hydrogen atoms geometrically and refine anisotropic displacement parameters. Discrepancies between experimental and calculated powder XRD patterns may indicate polymorphism .

Q. What strategies can address contradictions between spectroscopic data and computational modeling results for this compound?

- Methodological Answer:

- Validation Steps:

Cross-check IR and NMR data with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) for vibrational frequencies and chemical shifts.

Re-examine sample purity via HPLC-MS to rule out impurities mimicking spectral anomalies .

Compare crystallographic data (e.g., from SC-XRD) with computational molecular geometry .

- Example: A discrepancy in N-H stretching frequencies might arise from intermolecular hydrogen bonding, detectable via SC-XRD .

Q. How can researchers design experiments to evaluate the biological activity of 3-hydroxybenzohydrazide hydrochloride?

- Methodological Answer:

- Antibacterial Assays: Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls .

- Mechanistic Studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding to bacterial targets like enoyl-ACP reductase. Validate with enzyme inhibition assays .

Q. What experimental variables are critical in optimizing the synthesis of Schiff base derivatives from 3-hydroxybenzohydrazide hydrochloride?

- Methodological Answer:

- Key Variables:

Aldehyde/Ketone Selection: Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity .

Solvent: Reflux in ethanol or methanol with catalytic acetic acid improves imine formation .

Reaction Time: Monitor via TLC (silica gel, ethyl acetate/hexane eluent) until hydrazide consumption is complete (~6–8 hours).

- Example: Condensation with 2-chloro-5-nitrobenzaldehyde yields a Schiff base with potential antimicrobial activity .

Q. How can researchers assess the purity of 3-hydroxybenzohydrazide hydrochloride when elemental analysis and HPLC results conflict?

- Methodological Answer:

- Multi-Method Approach:

Thermogravimetric Analysis (TGA): Detect volatile impurities (e.g., residual solvents) via weight loss below 200°C.

Mass Spectrometry (ESI-MS): Confirm molecular ion peaks ([M+H]⁺ at m/z 171.1) and rule out adducts.

1H-NMR Integration: Compare proton ratios (e.g., aromatic vs. NH protons) to theoretical values .

| Method | Detects | Resolution Strategy |

|---|---|---|

| Elemental Analysis | Bulk impurities (>0.3% deviation) | Repeat with freshly recrystallized sample |

| HPLC-MS | Low-level contaminants (e.g., <1%) | Use gradient elution (5–95% acetonitrile) |

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between theoretical and experimental UV-Vis spectra for 3-hydroxybenzohydrazide hydrochloride?

- Methodological Answer:

Discrepancies often arise from solvent effects or excited-state interactions. Steps:

Solvent Correction: Re-calculate theoretical spectra (e.g., TD-DFT) with solvent models (e.g., PCM for methanol).

Aggregation Studies: Dilute the sample (e.g., 10⁻⁵ M) to minimize π-π stacking, which red-shifts absorbance .

pH Adjustment: Ensure the solution pH matches computational conditions (e.g., pH 4.5) to maintain protonation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.